molecular formula C15H16O2 B019195 2-Benzyloxy-1-ethoxy-d5-pyrocatechol CAS No. 117320-29-3

2-Benzyloxy-1-ethoxy-d5-pyrocatechol

Cat. No.: B019195
CAS No.: 117320-29-3
M. Wt: 233.32 g/mol
InChI Key: UODPBTDHZVQWMK-ZBJDZAJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-1-ethoxy-d5-pyrocatechol typically involves the deuteration of 2-benzyloxy-1-ethoxy-pyrocatechol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the consistent incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-1-ethoxy-d5-pyrocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-1-ethoxy-d5-pyrocatechol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-benzyloxy-1-ethoxy-d5-pyrocatechol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in studying enzyme-catalyzed reactions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-1-ethoxy-d5-pyrocatechol is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

1-(1,1,2,2,2-pentadeuterioethoxy)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-16-14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODPBTDHZVQWMK-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556035
Record name 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117320-29-3
Record name 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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